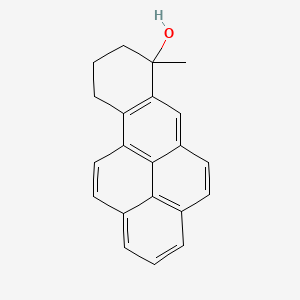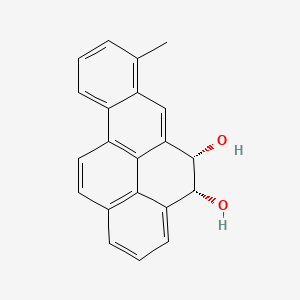
Benzo(a)pyrene-4,5-diol, 4,5-dihydro-7-methyl-, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(a)pyrene-4,5-diol, 4,5-dihydro-7-methyl-, cis- is a polycyclic aromatic hydrocarbon derivative. It is a metabolite of benzo(a)pyrene, which is known for its carcinogenic properties. This compound is significant in the study of environmental pollutants and their effects on human health.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(a)pyrene-4,5-diol, 4,5-dihydro-7-methyl-, cis- typically involves the catalytic hydrogenation of benzo(a)pyrene. This process is carried out under controlled conditions to ensure the formation of the desired cis-diol configuration. The reaction is usually performed in the presence of a palladium catalyst and hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
Industrial production of this compound is not common due to its specific research applications. when required, it can be synthesized using the same catalytic hydrogenation method on a larger scale, ensuring strict control over reaction conditions to maintain the integrity of the cis-diol configuration.
Chemical Reactions Analysis
Types of Reactions
Benzo(a)pyrene-4,5-diol, 4,5-dihydro-7-methyl-, cis- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various quinones and epoxides.
Reduction: It can be reduced further to form tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens and nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones and epoxides.
Reduction: Formation of tetrahydro derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Benzo(a)pyrene-4,5-diol, 4,5-dihydro-7-methyl-, cis- is primarily used in scientific research to study the metabolic pathways of polycyclic aromatic hydrocarbons and their effects on human health. It is used in:
Chemistry: To understand the chemical behavior and reactivity of polycyclic aromatic hydrocarbons.
Biology: To study the metabolic pathways and the formation of DNA adducts.
Medicine: To investigate the carcinogenic potential and mechanisms of action of environmental pollutants.
Industry: Limited use in the development of analytical methods for detecting polycyclic aromatic hydrocarbons in environmental samples.
Mechanism of Action
The compound exerts its effects primarily through the formation of DNA adducts. The diol epoxide formed from Benzo(a)pyrene-4,5-diol, 4,5-dihydro-7-methyl-, cis- covalently binds to DNA, causing mutations that can lead to cancer. The molecular targets include guanine bases in DNA, and the pathways involved are related to the activation of cytochrome P450 enzymes and subsequent formation of reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
- Benzo(a)pyrene-7,8-dihydrodiol
- Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide
- Benzo(a)pyrene-4,5-dihydrodiol
Uniqueness
Benzo(a)pyrene-4,5-diol, 4,5-dihydro-7-methyl-, cis- is unique due to its specific diol configuration and the presence of a methyl group, which influences its reactivity and the types of DNA adducts it forms. This makes it a valuable compound for studying the specific pathways and mechanisms of polycyclic aromatic hydrocarbon-induced carcinogenesis.
Properties
CAS No. |
94850-10-9 |
|---|---|
Molecular Formula |
C21H16O2 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
(4R,5S)-7-methyl-4,5-dihydrobenzo[a]pyrene-4,5-diol |
InChI |
InChI=1S/C21H16O2/c1-11-4-2-6-13-14-9-8-12-5-3-7-15-18(12)19(14)17(10-16(11)13)21(23)20(15)22/h2-10,20-23H,1H3/t20-,21+/m1/s1 |
InChI Key |
NITSBVABFXWELN-RTWAWAEBSA-N |
Isomeric SMILES |
CC1=C2C=C3[C@@H]([C@@H](C4=CC=CC5=C4C3=C(C2=CC=C1)C=C5)O)O |
Canonical SMILES |
CC1=C2C=C3C(C(C4=CC=CC5=C4C3=C(C2=CC=C1)C=C5)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



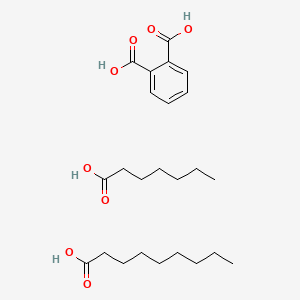
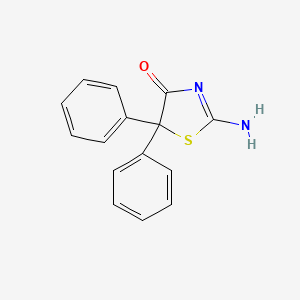
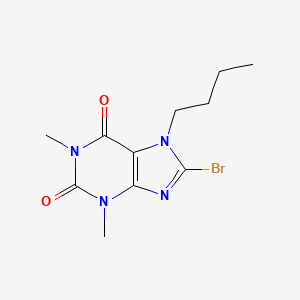
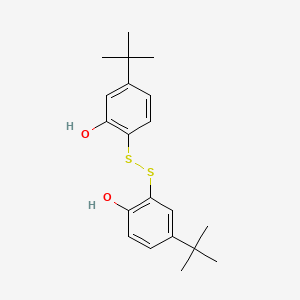

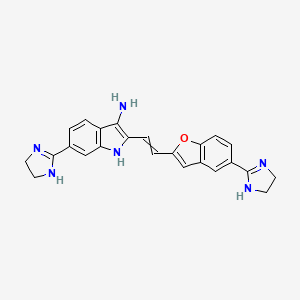

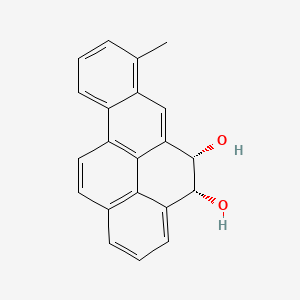
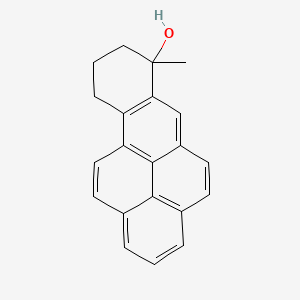
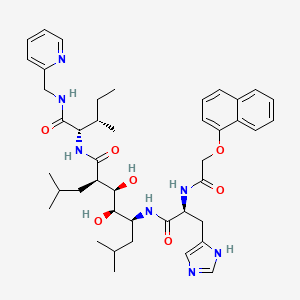
![16,33-dioxaoctacyclo[16.15.0.02,15.03,8.09,14.019,32.020,25.026,31]tritriaconta-1(18),2(15),3,5,7,9,11,13,19(32),20,22,24,26,28,30-pentadecaen-17-one](/img/structure/B12800691.png)
